4-(Pyrimidin-2-yloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrimidin-2-yloxy)phenol is an organic compound with the molecular formula C10H8N2O2. It is characterized by the presence of a pyrimidine ring attached to a phenol group through an oxygen atom.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 4-pyrimidin-2-yloxyphenol, have been known to exhibit a range of pharmacological effects including anti-inflammatory activities . They have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins .
Biochemical Pathways
For instance, they have been found to inhibit the production of prostaglandin E2, a vital inflammatory mediator .
Pharmacokinetics
For instance, the pKa values of pyrimidine derivatives have been documented in both basic and acidic media, which can influence their absorption and distribution .
Result of Action
For instance, some pyrimidine derivatives have been found to inhibit cellular microtubule polymerization, leading to cell cycle arrest or induction of cell death across multiple cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yloxy)phenol typically involves the reaction of 2-chloropyrimidine with phenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine and phenol derivatives.
Scientific Research Applications
4-(Pyrimidin-2-yloxy)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
4-(Pyrimidin-2-yloxy)phenol can be compared with other similar compounds, such as:
2-(Pyridin-2-yloxy)phenol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Pyrimidin-4-yloxy)phenol: Similar structure but with the oxygen atom attached to the 4-position of the pyrimidine ring.
4-(Pyrimidin-2-yloxy)aniline: Similar structure but with an aniline group instead of a phenol group
Properties
IUPAC Name |
4-pyrimidin-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-2-4-9(5-3-8)14-10-11-6-1-7-12-10/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMMNZXCLZUIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.